molecular formula C12H24O3 B14742819 3-Methoxy-5,7,7-trimethyloctanoic acid CAS No. 6281-09-0

3-Methoxy-5,7,7-trimethyloctanoic acid

Cat. No.: B14742819
CAS No.: 6281-09-0
M. Wt: 216.32 g/mol
InChI Key: YDEMTSOBLWQIAR-UHFFFAOYSA-N
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Description

3-Methoxy-5,7,7-trimethyloctanoic acid is an organic compound with the molecular formula C12H24O3 It is characterized by a methoxy group attached to the third carbon and three methyl groups attached to the fifth and seventh carbons of an octanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5,7,7-trimethyloctanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor with a methoxy group and subsequent functionalization to introduce the trimethyl groups. The reaction conditions typically involve the use of strong bases and appropriate solvents to facilitate the alkylation and functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5,7,7-trimethyloctanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products

The major products formed from these reactions include aldehydes, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methoxy-5,7,7-trimethyloctanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-5,7,7-trimethyloctanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and trimethyl groups play a crucial role in its binding affinity and reactivity. The compound may exert its effects through modulation of enzyme activity, receptor binding, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-5,7,7-trimethylheptanoic acid
  • 3-Methoxy-5,7,7-trimethylhexanoic acid
  • 3-Methoxy-5,7,7-trimethylpentanoic acid

Uniqueness

3-Methoxy-5,7,7-trimethyloctanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

6281-09-0

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

3-methoxy-5,7,7-trimethyloctanoic acid

InChI

InChI=1S/C12H24O3/c1-9(8-12(2,3)4)6-10(15-5)7-11(13)14/h9-10H,6-8H2,1-5H3,(H,13,14)

InChI Key

YDEMTSOBLWQIAR-UHFFFAOYSA-N

Canonical SMILES

CC(CC(CC(=O)O)OC)CC(C)(C)C

Origin of Product

United States

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